3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol
Overview
Description
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[5,4-b]pyridine ring . The reaction conditions often include the use of a catalyst such as palladium on carbon or Raney nickel, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[5,4-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazo[5,4-b]pyridine ring .
Scientific Research Applications
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but with different heteroatoms.
Triazolopyridines: These compounds contain an additional nitrogen atom in the ring system, leading to different chemical properties.
Uniqueness
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the hydroxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H13N3O/c1-13-9(5-3-7-14)12-8-4-2-6-11-10(8)13/h2,4,6,14H,3,5,7H2,1H3 |
InChI Key |
CWHKBPJZDDJYRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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